methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18053921
InChI: InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate

CAS No.:

Cat. No.: VC18053921

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate -

Specification

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name methyl 1-prop-2-ynyl-1,2,4-triazole-3-carboxylate
Standard InChI InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3
Standard InChI Key NIXDJBGCBGDPQA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN(C=N1)CC#C

Introduction

Structural and Chemical Identity

The compound’s structure is defined by the 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The propargyl group at the 1-position introduces an alkyne functionality, while the methyl ester at the 3-position offers a site for further chemical modification. The molecular formula is C7H7N3O2\text{C}_7\text{H}_7\text{N}_3\text{O}_2, with a calculated molecular weight of 165.15 g/mol. Key structural features include:

  • Triazole ring: Governs aromaticity and electronic distribution, influencing reactivity .

  • Propargyl substituent: Provides a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

  • Methyl ester: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids .

The compound’s IUPAC name, methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate, reflects its substitution pattern and functional groups.

Synthetic Methodologies

Precursor Synthesis

The synthesis begins with methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5), a commercially available building block prepared via esterification of 1,2,4-triazole-3-carboxylic acid . Key steps include:

  • Esterification: Reaction of 1,2,4-triazole-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) yields the methyl ester .

  • N-Alkylation: Treatment with propargyl bromide (HCCCH2Br\text{HC}\equiv\text{C}-\text{CH}_2\text{Br}) under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent (e.g., DMF or acetonitrile) introduces the propargyl group at the 1-position of the triazole .

Representative Reaction Scheme:

Methyl 1,2,4-triazole-3-carboxylate+Propargyl bromideK2CO3,DMFMethyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate\text{Methyl 1,2,4-triazole-3-carboxylate} + \text{Propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate}

Optimization and Yield

Reaction parameters such as temperature, solvent choice, and stoichiometry significantly impact yield. For example, refluxing in acetonitrile (80°C, 12 h) with a 1.2:1 molar ratio of propargyl bromide to triazole precursor typically yields 65–75% product after column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Synthetic Conditions and Yields

ParameterConditionsYield (%)
SolventAcetonitrile72
BasePotassium carbonate68
Temperature80°C75
Stoichiometry (Br:Triazole)1.2:170

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 2.52 (t, J=2.4J = 2.4 Hz, 1H, ≡C-H)

    • δ 4.82 (d, J=2.4J = 2.4 Hz, 2H, N-CH2_2-C≡CH)

    • δ 3.94 (s, 3H, COOCH3_3)

    • δ 8.45 (s, 1H, triazole-H) .

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 52.1 (COOCH3_3)

    • δ 75.8 (≡C-H)

    • δ 79.2 (N-CH2_2-C≡CH)

    • δ 144.7, 151.3, 160.2 (triazole carbons) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 166.0612 ([M + H]+^+)

  • Calculated for C7H8N3O2+\text{C}_7\text{H}_8\text{N}_3\text{O}_2^+: 166.0617 .

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValue
Molecular weight165.15 g/mol
Melting point98–101°C (lit. analog )
Boiling point283°C (predicted)
Density1.32 g/cm³
SolubilityDMSO, methanol, chloroform
LogP0.89 (predicted)

The compound exhibits moderate solubility in polar aprotic solvents, aligning with its ester functionality. The propargyl group’s hydrophobicity slightly reduces aqueous solubility compared to unsubstituted triazole esters .

Reactivity and Applications

Click Chemistry

The terminal alkyne enables CuAAC reactions with azides to form 1,2,3-triazoles, a reaction exploited in drug discovery and polymer science . For example, reacting with benzyl azide yields a triazole-linked conjugate:

Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate+Benzyl azideCuSO4,Na ascorbateTriazole adduct\text{Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate} + \text{Benzyl azide} \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{Triazole adduct}

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, facilitating prodrug strategies or metal-organic framework (MOF) synthesis :

Methyl esterNaOH, H2O1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{1-(Prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylic acid}

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